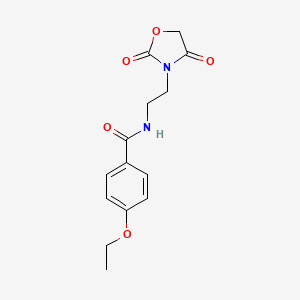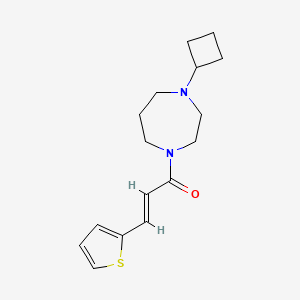
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as CTVP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CTVP belongs to the class of compounds known as diazepines, which have been found to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. In recent years, research has focused on the synthesis, mechanism of action, and potential therapeutic applications of CTVP.
Mechanism of Action
The exact mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to bind to the benzodiazepine site of the GABAA receptor, enhancing the activity of GABA and leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to have sedative properties, which may make it useful in the treatment of sleep disorders. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its relatively simple synthesis method, which allows for large-scale production. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to be highly stable, making it a useful compound for long-term storage and use in experiments. However, one limitation of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is in the development of new analogs of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its effects on the GABAergic system. Finally, there is potential for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one to be used in the treatment of a range of neurological and inflammatory diseases, and further research is needed to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of 4-cyclobutyl-1,4-diaminobutane with thiophene-2-carbaldehyde to produce the intermediate compound, (E)-3-(thiophen-2-yl)-N-(4-cyclobutyl-1,4-diazepan-1-yl)prop-2-enamide. The intermediate compound is then subjected to a cyclization reaction using acetic anhydride and sodium acetate to yield (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been optimized to improve yields and reduce the number of steps required, making it a more efficient process for large-scale production.
Scientific Research Applications
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been the subject of numerous scientific studies exploring its potential as a therapeutic agent. One area of research has focused on its anxiolytic effects, with studies demonstrating that (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can reduce anxiety-related behaviors in animal models. Other studies have investigated the anticonvulsant effects of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with promising results suggesting that it may be effective in the treatment of epilepsy. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCTCXNRSAVLY-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

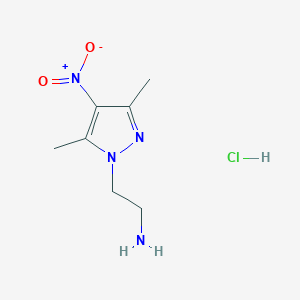
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
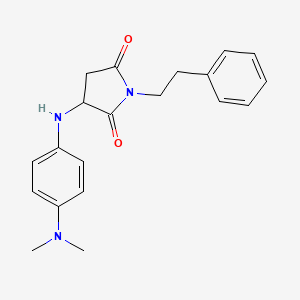
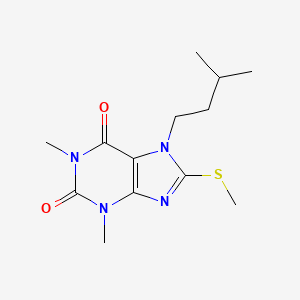

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)
![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)

![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
